[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol
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Overview
Description
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, and a dimethylphenyl group attached to an imidazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Butylation: The butyl group can be added via a nucleophilic substitution reaction using butyl bromide or butyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro substituent to a hydrogen atom, resulting in the formation of the corresponding dechlorinated product.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming various derivatives.
Addition: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Addition: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted derivatives.
Addition: Formation of substituted imidazole derivatives.
Scientific Research Applications
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol: can be compared with other imidazole derivatives:
- Uniqueness : The presence of the hydroxyl group in This compound imparts unique chemical reactivity and potential biological activity compared to its analogs.
Similar Compounds:
Properties
CAS No. |
832155-02-9 |
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Molecular Formula |
C16H21ClN2O |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
[3-butyl-5-chloro-2-(2,6-dimethylphenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C16H21ClN2O/c1-4-5-9-19-13(10-20)15(17)18-16(19)14-11(2)7-6-8-12(14)3/h6-8,20H,4-5,9-10H2,1-3H3 |
InChI Key |
PKSXVOJZIWQWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(N=C1C2=C(C=CC=C2C)C)Cl)CO |
Origin of Product |
United States |
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